molecular formula C16H13BrN2O2S B2461457 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 403846-21-9

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2461457
CAS No.: 403846-21-9
M. Wt: 377.26
InChI Key: JWLIXYWMCXVRSD-UHFFFAOYSA-N
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Description

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Comparison with Similar Compounds

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as:

This compound’s unique combination of substituents (bromo, ethoxy, and benzamide groups) contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-2-21-12-8-5-9-13-14(12)18-16(22-13)19-15(20)10-6-3-4-7-11(10)17/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLIXYWMCXVRSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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